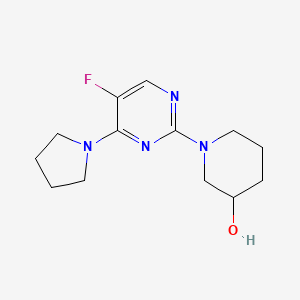

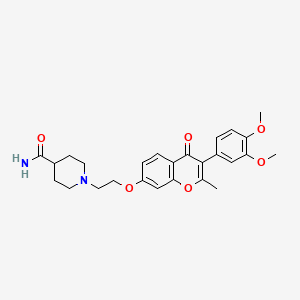

![molecular formula C18H22ClN3O4S2 B2879973 6-Ethyl-2-(4-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1329862-18-1](/img/structure/B2879973.png)

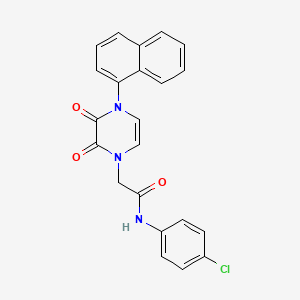

6-Ethyl-2-(4-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Compounds like this one, which contain both amide and sulfonyl groups, are often used in medicinal chemistry due to their potential biological activities . The presence of the tetrahydrothieno[2,3-c]pyridine ring could also contribute to its biological activity.

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of an amine with a sulfonyl chloride to form the sulfonyl group, and the reaction of a carboxylic acid with an amine to form the amide group . The tetrahydrothieno[2,3-c]pyridine ring could be formed through a cyclization reaction .Chemical Reactions Analysis

This compound could undergo various chemical reactions. For example, the amide group could be hydrolyzed to form a carboxylic acid and an amine. The sulfonyl group could also undergo various reactions, such as reduction to a sulfide .Aplicaciones Científicas De Investigación

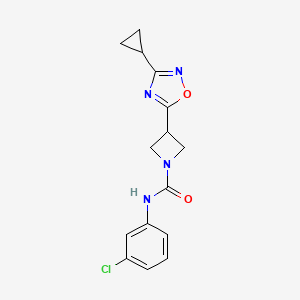

Synthesis and Characterization

The chemical under discussion is associated with a class of compounds that show promising applications in various scientific research areas. The synthesis of related heterocyclic compounds provides a basis for exploring the potential of these molecules. For example, the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related fused systems highlights the versatility of thienopyridine derivatives in chemical synthesis, offering a foundation for further chemical modifications and investigations into their biological activities (Bakhite, Yamada, & Al‐Sehemi, 2005).

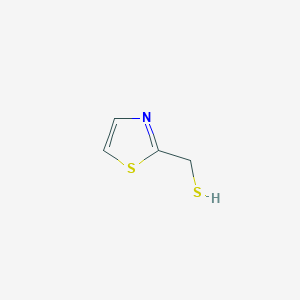

Polymer Synthesis

The chemical also finds relevance in the synthesis of polymers, where derivatives of similar molecular structures are utilized. For instance, polyamides and poly(amide-imide)s derived from 2,2-bis(4-aminophenoxy) benzonitrile demonstrate the incorporation of sulfonamide and pyridine moieties into polymer chains, enhancing the thermal stability and solubility of the resulting materials (Saxena, Rao, Prabhakaran, & Ninan, 2003).

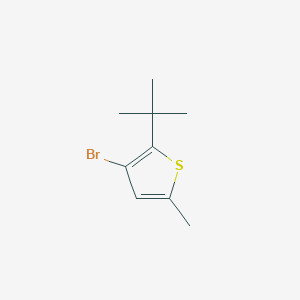

Antidopaminergic Effects

The study of antidopaminergic effects of compounds structurally related to the mentioned chemical, such as remoxipride hydrochloride, provides insights into the potential therapeutic applications of these molecules. The analysis of solid-state conformations and their relation to dopamine receptor models can guide the design of new pharmacological agents (Högberg, Rämsby, de Paulis, Stensland, Csöregh, & Wägner, 1986).

Antimicrobial Activity

Additionally, the antimicrobial activity of pyrido[3′,2′:4,5]thieno[3,2-d]-pyrimidine derivatives showcases the potential of these compounds in addressing bacterial infections. The synthesis and in vitro screening of these derivatives underscore their importance in the development of new antimicrobial agents (Bakhite, Abdel-rahman, & Al-Taifi, 2004).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

6-ethyl-2-[(4-methylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O4S2.ClH/c1-3-21-9-8-13-14(10-21)26-18(15(13)16(19)22)20-17(23)11-4-6-12(7-5-11)27(2,24)25;/h4-7H,3,8-10H2,1-2H3,(H2,19,22)(H,20,23);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCKGWEWRSOVVSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22ClN3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Ethyl-2-(4-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 3-(benzo[d]thiazol-2-yl)-2-(2-methylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2879890.png)

![1-{[1-(4-Methoxyphenyl)cyclopropyl]carbonyl}-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2879899.png)